molecular formula C9H9NO5 B097791 Betalamic acid CAS No. 18766-66-0

Betalamic acid

Cat. No. B097791
CAS RN: 18766-66-0
M. Wt: 211.17 g/mol
InChI Key: YQDKULBMDMPFLH-FSRBREEPSA-N
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Description

Betalamic acid, also known as betalamate, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . Betalamic acid is a constituent of all betalains . The type of betalamic acid substituent determines the class of betalains .


Synthesis Analysis

Betalamic acid is formed by the action of DODA and subsequent spontaneous cyclization . In the first step, tyrosine is hydroxylated to L-DOPA by CYP76AD1 (and/or tyrosinase), and in the second step betalamic acid is formed .


Molecular Structure Analysis

The molecular formula of Betalamic acid is C9H9NO5 . It has an average molecular weight of 211.1715 and a mono-isotopic molecular weight of 211.048065 . The structure of betalamic acid involves a 1,7-diazaheptamethinium scaffold which promotes their radical-scavenging properties .


Chemical Reactions Analysis

Betalamic acid condenses spontaneously with cyclo-DOPA and/or its glucosyl derivatives, amines or their derivatives, forming betacyanins or betaxanthins, respectively . The chemical properties of the pigments involve decarboxylation, oxidation, conjugation, and chlorination reactions as well as the acyl group migration phenomenon .


Physical And Chemical Properties Analysis

Betalamic acid is water-soluble . It has a water solubility of 4.72 g/L . It has a pKa (Strongest Acidic) of 3.43 and a pKa (Strongest Basic) of -0.014 . It has a refractivity of 50.78 m³·mol⁻¹ and a polarizability of 19.04 ų .

Scientific Research Applications

Betalamic Acid in Pigment Synthesis and Application

  • Synthesis of Betalains: Betalamic acid is used in the synthesis of betalains, plant pigments with high antioxidant properties and potential cancer chemopreventive effects. A novel method involves using betalamic acid derivatized support to produce pseudobetaxanthin, which can be converted into betalains under mild conditions, simplifying the production process and expanding applications in scientific research (Cabanes et al., 2014).

Stability and Properties of Betalamic Acid

  • Stabilization of Betalains: Betalamic acid forms the core structure of betalains, but its poor stability has been a challenge for broader applications. Research focuses on understanding and enhancing the stability of betalains for potential use in pharmaceuticals and cosmetics, highlighting the need for more studies on their tinctorial strength, fluorescence, and water solubility (Khan, 2016).

Biochemical Studies and Applications

  • Antiradical Properties: Betalamic acid, the structural unit of betalains, has shown significant antioxidant and free radical scavenging capacities. These properties have been confirmed through various assays, revealing potential applications in health and nutrition (Gandía-Herrero et al., 2012).
  • Chemical and Antioxidant Properties: The interest in betalains, and thus betalamic acid, has grown due to their antioxidant properties and safety as natural colorants. This has led to the identification of various pigments and studies on their structure-activity relationship (Slimen et al., 2017).

Future Directions

The main research directions for natural plant pigments like Betalamic acid are focused on their structure elucidation, methods of their separation and analysis, biological activities, bioavailability, factors affecting their stability, industrial applications as a plant-based food, natural colorants, drugs, and cosmetics as well as methods for high-yield production and stabilization . Future directions in betalain metabolic engineering, including expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell are being explored .

properties

IUPAC Name

(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKULBMDMPFLH-FSRBREEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317375
Record name Betalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betalamic acid

CAS RN

18766-66-0
Record name Betalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18766-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,070
Citations
I Saguy, IJ Kopelman, S Mizrahi - Journal of Agricultural and Food …, 1978 - ACS Publications
… of the red beet major pigment betanin to betalamic acid and the degradation of the latter to … betalamic acid, respectively). In addition, betalamic acid was one order of magnitude more …
Number of citations: 115 pubs.acs.org
J Cabanes, F Gandía-Herrero, J Escribano… - Journal of agricultural …, 2014 - ACS Publications
… This study was designed to develop a betalamic acid derivatized support generated from a … This releases the betalamic acid while forming the corresponding pigment. This one-step …
Number of citations: 27 pubs.acs.org
N Fischer, AS Dreiding - Helvetica Chimica Acta, 1972 - Wiley Online Library
… In principle, dopa can form the betalamic acid skeleton by cleavage of the aromatic ring either at the bond next to the two hydroxyl groups (C(4’)-C(5‘), path a) or between the hydroxyl …
Number of citations: 86 onlinelibrary.wiley.com
A Matencio, MA Guerrero-Rubio, F Gandia-Herrero… - Food …, 2021 - Elsevier
… share betalamic acid as a structural unit (Gandía-Herrero & García-Carmona, 2013). Betalamic acid is … Betalamic acid may also condense with indoline-type cycled amines to produce …
Number of citations: 13 www.sciencedirect.com
F Terradas, H Wyler - Helvetica Chimica Acta, 1991 - Wiley Online Library
… produces muscaflavin (5) and 2 betalamic acid (4). The products … of L-dopa (1) via 2 to betalamic acid (4; (5’)) and its … of o-dopa to (R)-betalamic acid and its condensation with L-proline …
Number of citations: 63 onlinelibrary.wiley.com
GH Buechi, H Fliri, R Shapiro - The Journal of Organic Chemistry, 1977 - ACS Publications
… The resulting racemic betalamic acid dimethyl ester was characterized as the stable … Condensation of betalamic acid dimethyl ester semicarbazone with L-cyclodopa methyl …
Number of citations: 24 pubs.acs.org
LA Mueller, U Hinz, JP Zryd - Phytochemistry, 1997 - Elsevier
… betalamic acid is unstable due to reactive groups that can interact with the buffer and yield side products. In particular, betalamic acid … We found that betalamic acid is stable in EDTA, …
Number of citations: 53 www.sciencedirect.com
L Kimler, RA Larson, L Messenger, JB Moore… - Journal of the …, 1971 - pubs.rsc.org
Betalamic acid, the probable key intermediate in the biogenesis of all betalains, has been detected for the first time as a natural product in numerous species of plants belonging to …
Number of citations: 40 pubs.rsc.org
C Chang, L Kimler, TJ Mabry - Phytochemistry, 1974 - Elsevier
… -14C] give labeled betalamic acid and that the naturally occurring betalamic acid has the same … ] and -[2-‘“Cl were extracted after 48 hr to yield, after workup, 14C-labeled betalamic acid. …
Number of citations: 30 www.sciencedirect.com
J Cabanes, F Gandía-Herrero, J Escribano… - Dyes and …, 2016 - Elsevier
… betalamic acid with amines present in proteins. The labeling of proteins with betalamic acid … In short, purified betalamic acid (0.4 mM) at basic pH (approximately 11.4) was added to the …
Number of citations: 12 www.sciencedirect.com

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